molecular formula C8H16N2O6 B14127197 1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate CAS No. 940868-65-5

1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate

Katalognummer: B14127197
CAS-Nummer: 940868-65-5
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: DILYKJLMSQIHJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate is an organic compound with the molecular formula C10H20N2O6 It is a derivative of hydrazine and is characterized by the presence of two methoxyethyl groups attached to the hydrazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate typically involves the reaction of hydrazine with 2-methoxyethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Hydrazine+2Methoxyethyl chloroformate1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate\text{Hydrazine} + 2 \text{Methoxyethyl chloroformate} \rightarrow \text{this compound} Hydrazine+2Methoxyethyl chloroformate→1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The methoxyethyl groups may enhance its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(2-hydroxyethyl) 1,2-hydrazinedicarboxylate: This compound has hydroxyl groups instead of methoxyethyl groups.

    Di-tert-butyl hydrazodicarboxylate: This compound has tert-butyl groups instead of methoxyethyl groups.

Uniqueness

1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate is unique due to the presence of methoxyethyl groups, which can influence its chemical reactivity and biological activity. These groups may provide advantages in terms of solubility, stability, and interaction with other molecules.

Eigenschaften

CAS-Nummer

940868-65-5

Molekularformel

C8H16N2O6

Molekulargewicht

236.22 g/mol

IUPAC-Name

2-methoxyethyl N-(2-methoxyethoxycarbonylamino)carbamate

InChI

InChI=1S/C8H16N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)

InChI-Schlüssel

DILYKJLMSQIHJW-UHFFFAOYSA-N

Kanonische SMILES

COCCOC(=O)NNC(=O)OCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.